2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile is an organic compound that belongs to the class of dihydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile typically involves multi-step organic reactions. One common method involves the bromination of a precursor dihydropyridine compound, followed by the introduction of the methoxy and diethyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridines.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, dihydropyridine derivatives are often studied for their potential pharmacological activities. They may exhibit properties such as calcium channel blocking, which is useful in the treatment of cardiovascular diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile would depend on its specific application. For instance, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular functions such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5,5-dimethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile
- 2-chloro-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile
Uniqueness
The unique combination of substituents in 2-bromo-5,5-diethyl-6-methoxy-5,6-dihydropyridine-3,4,4(1H)-tricarbonitrile, such as the bromine atom and the diethyl groups, may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired activities.
Properties
Molecular Formula |
C13H15BrN4O |
---|---|
Molecular Weight |
323.19 g/mol |
IUPAC Name |
6-bromo-3,3-diethyl-2-methoxy-1,2-dihydropyridine-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C13H15BrN4O/c1-4-12(5-2)11(19-3)18-10(14)9(6-15)13(12,7-16)8-17/h11,18H,4-5H2,1-3H3 |
InChI Key |
GLBKASGTJINECH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(NC(=C(C1(C#N)C#N)C#N)Br)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.